molecular formula C10H15BrN4O2 B6249843 tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate CAS No. 2731015-01-1

tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

Número de catálogo B6249843
Número CAS: 2731015-01-1
Peso molecular: 303.2
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate (hereafter referred to as TBTA) is a novel synthetic compound that has been developed as a potential therapeutic agent for a variety of medical conditions. TBTA is a member of the triazole family, which is a group of compounds that have been used for a variety of medicinal purposes. The triazole family of compounds is known for their ability to act as both agonists and antagonists, depending on the specific compound and its application. TBTA is a highly selective agonist, meaning that it binds to specific receptors and triggers a response from those receptors.

Aplicaciones Científicas De Investigación

TBTA has been studied extensively for its potential uses in the medical field. It has been shown to have a number of potential therapeutic applications, including the treatment of inflammation, pain, and cancer. It has also been studied for its potential to reduce the side effects of chemotherapy, as well as its ability to inhibit the growth of certain types of tumors. Additionally, TBTA has been studied for its potential to act as an anti-fungal and anti-viral agent.

Mecanismo De Acción

TBTA binds to specific receptors in the body, triggering a response from those receptors. This response is believed to be mediated by the activation of a number of different pathways, including the activation of the G-protein coupled receptor (GPCR) pathways, the activation of the phosphoinositide 3-kinase (PI3K) pathway, and the activation of the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways leads to the production of a variety of different molecules, which in turn leads to a variety of different physiological responses.
Biochemical and Physiological Effects
TBTA has been shown to have a variety of different biochemical and physiological effects. In terms of its biochemical effects, TBTA has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In terms of its physiological effects, TBTA has been shown to reduce inflammation, pain, and the growth of certain types of tumors. Additionally, TBTA has been shown to have a protective effect against oxidative stress, which is thought to be mediated by its ability to activate the PI3K pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of TBTA in laboratory experiments has a number of advantages. One of the primary advantages is that it is a highly selective agonist, meaning that it binds to specific receptors and triggers a response from those receptors. This makes it a useful tool for studying the effects of different types of compounds on specific pathways. Additionally, TBTA is relatively easy to synthesize, meaning that it can be readily produced for use in laboratory experiments.
However, there are some limitations to the use of TBTA in laboratory experiments. One of the primary limitations is that it is a relatively new compound, meaning that there is still much to be discovered about its effects and potential applications. Additionally, TBTA has been shown to have some adverse effects on certain types of cells, including the potential to induce apoptosis in certain types of cells. Therefore, it is important to ensure that the compound is used in a controlled manner in order to avoid any potential harm to the cells being studied.

Direcciones Futuras

There are a number of potential future directions for research into TBTA and its potential applications. One potential direction is to further study the biochemical and physiological effects of TBTA on different types of cells, in order to better understand its potential therapeutic applications. Additionally, further research could be done to explore the potential of TBTA to act as an anti-fungal and anti-viral agent. Additionally, further research could be done to explore the potential of TBTA to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Finally, further research could be done to explore the potential of TBTA to act as an anti-inflammatory agent, as well as its potential to reduce the side effects of chemotherapy.

Métodos De Síntesis

The synthesis of TBTA is a multi-step process that begins with the reaction of 4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylic acid with tert-butyl chloride in the presence of a base such as potassium carbonate. This reaction produces the tert-butyl ester of the acid, which is then reacted with 1-bromo-3-chloropropane to yield the desired compound. The final step in the synthesis process is the purification of the compound, which is typically done by recrystallization.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the 1,2,3-triazole ring, followed by a nucleophilic substitution reaction to introduce the tert-butyl ester and bromine substituents onto the azetidine ring.", "Starting Materials": [ "3-azetidinone", "tert-butyl bromoacetate", "sodium azide", "copper sulfate", "sodium ascorbate", "4-bromo-2-iodo-1H-1,2,3-triazole" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 3-azetidinone-1-carboxylate by reacting 3-azetidinone with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate.", "Step 2: Synthesis of 4-bromo-2-iodo-1H-1,2,3-triazole by reacting sodium azide with 4-bromo-2-iodo-1H-1,2,3-triazole in the presence of copper sulfate and sodium ascorbate.", "Step 3: Synthesis of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate by performing a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) between tert-butyl 3-azetidinone-1-carboxylate and 4-bromo-2-iodo-1H-1,2,3-triazole in the presence of a copper catalyst such as copper sulfate and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).", "Step 4: Synthesis of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate by performing a nucleophilic substitution reaction between tert-butyl 3-(4-iodo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate and sodium bromide in the presence of a base such as potassium carbonate." ] }

Número CAS

2731015-01-1

Nombre del producto

tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

Fórmula molecular

C10H15BrN4O2

Peso molecular

303.2

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.